molecular formula C13H10ClN3O5S B11983913 2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid

2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid

Cat. No.: B11983913
M. Wt: 355.75 g/mol
InChI Key: DJVFZJRRDYERNB-UHFFFAOYSA-N
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Description

2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chlorine and a methylsulfonyl group, linked to a benzoic acid moiety through a carbonyl-amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

    Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid through a carbonyl-amino linkage, often facilitated by coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((5-BROMO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID
  • 2-(((5-CHLORO-2-(ETHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID

Uniqueness

2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methylsulfonyl groups on the pyrimidine ring, coupled with the benzoic acid moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H10ClN3O5S

Molecular Weight

355.75 g/mol

IUPAC Name

2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoic acid

InChI

InChI=1S/C13H10ClN3O5S/c1-23(21,22)13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20)

InChI Key

DJVFZJRRDYERNB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

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